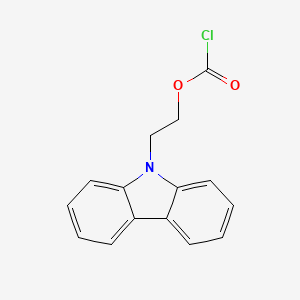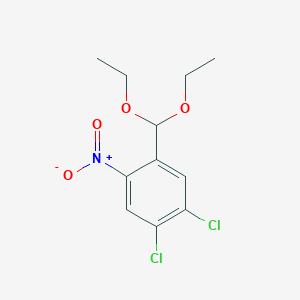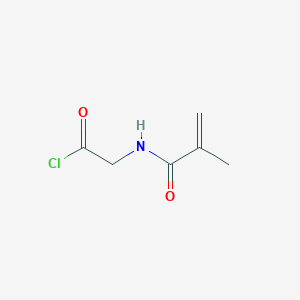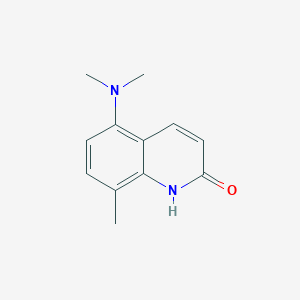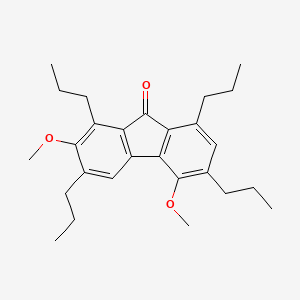
2-(2-Isocyanatoethyl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isocyanatoethyl)benzene-1-thiol is an organic compound with the molecular formula C9H9NS It is characterized by the presence of both an isocyanate group (-NCO) and a thiol group (-SH) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)benzene-1-thiol typically involves the reaction of 2-mercaptoethylbenzene with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5CH2CH2SH+COCl2→C6H5CH2CH2NCO+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phosgene gas in a controlled environment, along with appropriate safety measures, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Isocyanatoethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Thiol-Isocyanate Reactions: The thiol group can react with the isocyanate group to form thiourethanes.
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-Isocyanate Reactions: Typically catalyzed by bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines can react with the isocyanate group to form ureas.
Major Products
Thiol-Isocyanate Reactions: Formation of thiourethanes.
Oxidation: Formation of disulfides.
Substitution: Formation of ureas.
Wissenschaftliche Forschungsanwendungen
2-(2-Isocyanatoethyl)benzene-1-thiol has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Material Science: Employed in the development of advanced materials with specific properties such as wettability and self-cleaning surfaces.
Bioconjugation: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
Wirkmechanismus
The reactivity of 2-(2-Isocyanatoethyl)benzene-1-thiol is primarily due to the presence of the isocyanate and thiol groups. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The thiol group can undergo oxidation to form disulfides or participate in thiol-ene and thiol-yne reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
2-Mercaptoethylbenzene: Lacks the isocyanate group, only contains the thiol group.
Uniqueness
2-(2-Isocyanatoethyl)benzene-1-thiol is unique due to the presence of both reactive isocyanate and thiol groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
409131-21-1 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-(2-isocyanatoethyl)benzenethiol |
InChI |
InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2 |
InChI-Schlüssel |
DRMAWVPHCBIVPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCN=C=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
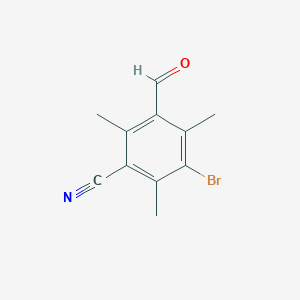
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)

